molecular formula C10H14N2O B1297420 2,2-Dimethyl-N-pyridin-4-yl-propionamide CAS No. 70298-89-4

2,2-Dimethyl-N-pyridin-4-yl-propionamide

Cat. No. B1297420
CAS RN: 70298-89-4
M. Wt: 178.23 g/mol
InChI Key: JCMMVFHXRDNILC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-pyridin-4-yl-propionamide is a light yellow solid . It is a dihydropyridine .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide can be carried out by dissolving 2,2-dimethyl-N-[6-(1-methylpiperidin-4-carbonyl)-2-pyridyl]propanamide (V) in water and adding an acid, such as concentrated hydrochloric acid, to the solution .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-N-pyridin-4-yl-propionamide is C10H14N2O .


Chemical Reactions Analysis

The pH of the combined aqueous phases is modified to a value of between 11 and 13, preferably about 12, with an aqueous solution of 30% NaOH, and an extraction is performed with several fractions of a solvent, such as ethyl acetate, isopropyl acetate, or tert-butyl acetate, preferably ethyl acetate .


Physical And Chemical Properties Analysis

2,2-Dimethyl-N-pyridin-4-yl-propionamide is a white solid . It has a melting point of 73.9-74.0°C . It is soluble in methanol .

Scientific Research Applications

1. Chemical Activation and Intermediate Formation

The compound 2,2-dimethyl-N-pyridin-4-yl-propionamide has been involved in studies exploring the activation of dioxygen by a mononuclear non-heme iron complex. This research has led to the identification of a Fe(III)(OOH) intermediate, an important aspect in understanding the reductive activation of O2 by enzymatic systems (Martinho, Banse, & Sainton, 2007).

2. Synthesis of Novel Pyridines and Antimicrobial Evaluation

Another application of this compound is in the synthesis of novel pyridines. Researchers have synthesized substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, showing promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This demonstrates the potential of this compound in developing new antimicrobial agents (Kantevari, Reddy Patpi, & Addla, 2011).

3. Structural Analysis in Copper(I) Complexes

This compound also plays a significant role in the synthesis of copper(I) complexes. A study showed its use in creating complexes with diverse geometries, contributing to understanding the coordination environment in metal complexes and their electronic properties (Yang, Powell, & Houser, 2007).

4. Development of Polyamides

In the field of polymer science, 2,2-dimethyl-N-pyridin-4-yl-propionamide has been used in synthesizing new polyamides. These polyamides, containing pyridyl moieties, have been analyzed for their thermal properties and solubility, indicating potential applications in materials science (Faghihi & Mozaffari, 2008).

5. Antitubercular and Antimicrobial Activities

Further, this compound has been utilized in the synthesis of pyrimidine-azitidinone analogues with significant in vitro antimicrobial and antitubercular activities. Such studies underscore its importance in the development of new pharmaceuticals (Chandrashekaraiah, Lingappa, & Channe Gowda, 2014).

Safety And Hazards

2,2-Dimethyl-N-pyridin-4-yl-propionamide may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation causes respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

2,2-dimethyl-N-pyridin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMMVFHXRDNILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330146
Record name 2,2-Dimethyl-N-pyridin-4-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-pyridin-4-yl-propionamide

CAS RN

70298-89-4
Record name N-(Pyridin-4-yl)pivalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70298-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-N-pyridin-4-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 20.0 g of 4-aminopyridine in 100 mL of dichloromethane, 32.6 mL of triethylamine was added at 0° C., followed by 27.5 mL of pivaloyl chloride, and stirred at this temperature for 1 hour. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, and the precipitated crystals were collected by filtration, and washed with a mixed solvent of diethyl ether and n-hexane. The filtrate was diluted with ethanol, and treated with 5 N sodium hydroxide at room temperature, thereby hydrolyzing coexisting dipivaloyl compounds into monopivaloyl compounds. Following neutralization with 5N hydrochloric acid, and extraction with ethyl acetate, the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated, the precipitated crystals were collected by filtration, and washed with a mixed solvent of diethyl ether and n-hexane. This was then combined with the previously obtained crystals, to afford 25.1 g of the title compound as colorless crystals.
Quantity
20 g
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100 mL
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32.6 mL
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27.5 mL
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Synthesis routes and methods II

Procedure details

4-Aminopyridine (4.70 g) and triethylamine (6.31 g) were dissolved in dichloromethane (75 ml) to prepare a solution which was then cooled to 0° C. A solution of pivaloyl chloride (6.63 g) in dichloromethane (10 ml) was gradually added dropwise thereto, and the mixture was stirred at 0° C. for 15 min. Thereafter, the reaction solution was stirred at room temperature overnight. The reaction solution was poured into water (50 ml). The dichloromethane layer was washed with a dilute aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give 2,2-dimethyl-N-pyridin-4-yl-propionamide (7.70 g, yield 87%).
Quantity
4.7 g
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reactant
Reaction Step One
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6.31 g
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reactant
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75 mL
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solvent
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6.63 g
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reactant
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10 mL
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50 mL
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Synthesis routes and methods III

Procedure details

Following procedures generally taught in J. A. Turner, J. Org. Chem. 1983, 48, 3401-3408, a solution of pivaloyl chloride (13.5 mL, 110 mmol) in CH2Cl2 (20 mL) was slowly added to an ice-cold solution of 4-aminopyridine (9.41 g, 100 mmol) and triethylamine (17.4 mL, 125 mmol) in CH2Cl2 (150 mL). After addition was complete, the resulting mixture was warmed to room temperature and stirred for 2 h. The solution was poured into water, the CH2Cl2 layer was washed with dilute NaHCO3, dried over Na2SO4, and evaporated to leave a light brown solid. Recrystallization from EtOAc/hexanes afforded the product as a white crystal, which was collected by vacuum filtration (13.03 g, 73%). 1H NMR (400 MHz, CDCl3) δ 8.50 (d, J=4.8 Hz, 2 H), 7.50 (d, J=4.8 Hz, 2 H), 7.44 (br s, 1 H), 1.33 (s, 9 H). MS (LR-APCI) calcd. for C10H15N2O (M+H) 179.1; found 179.1.
Quantity
13.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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9.41 g
Type
reactant
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17.4 mL
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20 mL
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150 mL
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Synthesis routes and methods IV

Procedure details

A solution of trimethylacetyl chloride (32.5 mL, 0.264 mol) in dry dichloromethane (50 mL) was added dropwise over 1 h to a stirred suspension of 4-aminopyridine (22.60 g, 0.240 mol) and triethylamine (41.8 mL, 0.300 mol) in dry dichloromethane (360 mL) at 0° C. under nitrogen. The ice bath was removed and the reaction allowed to warm to r.t. overnight. After 17 h, the pale brown mixture was poured into water (500 mL). The organic layer was separated and washed with a dilute aqueous solution of sodium hydrogen carbonate (400 mL). The organic layer was separated, dried over sodium sulfate, filtered and the solvent evaporated in vacuo. The crude solid was recrystallized from ethyl acetate (75 mL)/hexane (50 mL), washed with diethyl ether (2×10 mL) and air dried to yield N-(pyridin-4-yl)pivalamide (29.11 g, 68%) as colourless plate like crystals. 1H NMR: δ (CDCl3, 400 MHz) 1.33 (s, 9H), 7.50 (d, J=6 Hz, 2H), 7.56 (br. s., 1H), 8.49 (d, J=6 Hz, 2H).
Quantity
32.5 mL
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reactant
Reaction Step One
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22.6 g
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reactant
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41.8 mL
Type
reactant
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50 mL
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solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of pivaloyl chloride (1.1 eq.) in CH2Cl2 is added to a solution of 4-aminopyridine (1 eq.) and triethylamine (1.2 eq.) in CH2Cl2, stirred at 0° C. for 2 h, washed with aqueous sodium bicarbonate, dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography over silica gel to afford the title propionamide compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-N-pyridin-4-yl-propionamide
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2,2-Dimethyl-N-pyridin-4-yl-propionamide

Citations

For This Compound
4
Citations
M Sumithra, N Sundaraganesan, R Rajesh… - Computational and …, 2023 - Elsevier
Quantum-level theoretical studies employing density functional theory and spectral methods such as Fourier Transform-Raman, Fourier Transform-Infrared, and Ultraviolet–Visible have …
Number of citations: 2 www.sciencedirect.com
M Pudlo, D Csányi, F Moreau, G Hajós, Z Riedl, J Sapi - Tetrahedron, 2007 - Elsevier
A short synthesis of some fused indole-heterocycles has been achieved via Pd-catalyzed cross-coupling reactions between azido-2-bromobenzene and arylboronic acids and …
Number of citations: 88 www.sciencedirect.com
N Elangovan, S Sowrirajan, N Arumugam… - Journal of Molecular …, 2023 - Elsevier
The compound 4-(butan-2-ylideneamino)benzenesulfonamide (EMKNI) was subjected to spectroscopic investigations, both experimental and theoretical in nature. The research study …
Number of citations: 0 www.sciencedirect.com
D Divya, V Srinivasan, A Prabakaran… - Polycyclic Aromatic …, 2023 - Taylor & Francis
(E)-1-benzyl-3-(2-pyridine-2-yl)hydrazono)indolin-2-one (BPHI), an aromatic moiety, were subjected to a collection of theoretical studies with the help of the Gaussian 09, GaussView 6.0…
Number of citations: 0 www.tandfonline.com

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